Fmoc-3-methyl-D-phenylalanine

Peptide Stability Enzymatic Degradation D-Amino Acid Substitution

Peptide lead optimization often fails when building block substitution alters conformation, stability, and binding. Replacing this D-amino acid with its L-enantiomer or unsubstituted analog compromises proteolytic resistance and SAR reproducibility. Fmoc-3-methyl-D-phenylalanine (CAS 352351-64-5) delivers defined D-stereochemistry and a meta-methyl group for systematic control of lipophilicity (ΔLogP +0.46 vs. unsubstituted D-Phe), backbone constraint, and protease stability-enabling construction of focused, conformationally constrained peptide libraries with higher hit rates in drug discovery screens.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 352351-64-5
Cat. No. B152174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-methyl-D-phenylalanine
CAS352351-64-5
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyNJXPSSISZLAXRE-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-methyl-D-phenylalanine: Specialized Fmoc-D-Amino Acid for Precision Peptide Synthesis


Fmoc-3-methyl-D-phenylalanine (CAS 352351-64-5) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected, non-proteinogenic D-amino acid derivative. It features a phenylalanine core with a methyl substituent at the meta position (3-position) of the aromatic ring and D-stereochemistry at the α-carbon. This compound is specifically engineered for solid-phase peptide synthesis (SPPS) under standard Fmoc/tBu protocols . The Fmoc group allows for controlled, stepwise peptide chain elongation with facile base-labile deprotection, while the D-configuration and 3-methyl modification confer distinct physicochemical and biological properties to the resulting peptides .

Workflow

Fmoc solid-phase peptide synthesis (SPPS), standard Fmoc/tBu protocols

Stereochemistry

D-configuration may support protease resistance in peptide design

Modification

3-methyl substitution reported to increase hydrophobicity for binding studies

Why Fmoc-3-methyl-D-phenylalanine Cannot Be Substituted with Generic Analogs


In peptide-based research and development, the stereochemistry and substitution pattern of individual amino acid building blocks are not interchangeable parameters. Replacing Fmoc-3-methyl-D-phenylalanine with its L-enantiomer (Fmoc-3-methyl-L-phenylalanine, CAS 211637-74-0) or unsubstituted D-phenylalanine (Fmoc-D-Phe-OH, CAS 86123-10-6) can fundamentally alter peptide conformation, proteolytic stability, receptor binding affinity, and pharmacokinetic profiles [1]. The D-configuration confers resistance to endogenous proteases that evolved to recognize L-amino acids, while the 3-methyl group modulates hydrophobic interactions and steric bulk [2]. These structural features are not replicated by simpler analogs, making direct substitution scientifically unjustified in studies where these properties are critical. The following evidence quantifies these differentiating attributes.

L-enantiomer substitution

L-stereochemistry may abolish protease resistance observed with D-configuration, altering peptide stability.

Unsubstituted D-phenylalanine

Absence of the 3-methyl group may shift hydrophobicity and steric interactions, affecting SAR and membrane permeability.

Quantitative Differentiation from Key Comparators


Proteolytic Stability: D- vs. L-Configuration

The D-configuration of the α-carbon in Fmoc-3-methyl-D-phenylalanine confers marked resistance to proteolytic enzymes compared to its L-enantiomer. This property is critical for extending peptide half-life in biological systems. A direct comparative study on model tripeptides demonstrated that a tripeptide containing D-phenylalanine (L-lysyl-D-phenylalanyl-L-leucine) remained completely stable when exposed to aminopeptidase, carboxypeptidase, thermolysin, and trypsin over a 72-hour incubation period [1]. In contrast, the corresponding tripeptide containing L-phenylalanine (L-lysyl-L-phenylalanyl-L-leucine) was entirely cleaved within 72 hours under identical conditions [1].

Proteolytic Stability
Head-to-head
D-Phe tripeptide: stable 72 h L-Phe tripeptide: fully degraded 72 h
Supports D-enantiomer stability research
Model tripeptide; context-specific validation recommended.
Peptide Stability Enzymatic Degradation D-Amino Acid Substitution

Increased Hydrophobicity from 3-Methyl Substitution

The meta-methyl substituent on the aromatic ring of Fmoc-3-methyl-D-phenylalanine significantly increases its hydrophobicity relative to unsubstituted Fmoc-D-phenylalanine (Fmoc-D-Phe-OH). Calculated partition coefficients (LogP) provide a quantitative measure of this difference [1][2].

Hydrophobicity (LogP)
Data to verify
LogP 5.87 (Fmoc-3-Me-D-Phe) vs 5.41 (Fmoc-D-Phe); ΔLogP +0.46
Supports hydrophobicity modulation research
Calculated values; experimental confirmation advised.
Hydrophobicity LogP Peptide Physicochemical Properties

Stereochemical Integrity and Optical Purity

The specific optical rotation of Fmoc-3-methyl-D-phenylalanine provides a direct, verifiable metric for enantiomeric purity. Reputable suppliers report [α]D20 = +7 ± 2° (c=1 in MeOH), confirming the D-configuration . This value serves as a benchmark for quality control; deviations may indicate racemization or contamination with the L-enantiomer. The compound is typically supplied at ≥98% purity by HPLC .

Chiral Purity Indicator
Specification review
[α]D20 = +7 ± 2° (c=1, MeOH); purity ≥98% (HPLC)
Chiral identity verification for SPPS
Lot-specific attribute; confirm with COA.
Chiral Purity Optical Rotation Quality Control

High-Value Application Scenarios


Metabolically Stable Peptide Therapeutics and Probes

Incorporating Fmoc-3-methyl-D-phenylalanine into peptide sequences replaces a metabolically labile L-amino acid with a protease-resistant D-amino acid analog. The demonstrated stability of D-phenylalanine-containing tripeptides against a panel of common proteases [1] directly supports its use in designing peptides with extended in vivo half-lives, such as peptide hormones, antimicrobial peptides, and imaging agents.

Structure-Activity Relationship and Peptidomimetic Design

The 3-methyl substituent provides a defined, quantifiable increase in lipophilicity (ΔLogP +0.46 vs. unsubstituted D-Phe) [1]. This modification allows medicinal chemists to systematically probe the effects of hydrophobic bulk on target binding, cellular uptake, and off-target interactions. It is particularly valuable in SAR campaigns for GPCR ligands, enzyme inhibitors, and protein-protein interaction modulators.

Conformationally Constrained Peptide Libraries

The combination of D-stereochemistry and a meta-methyl group restricts conformational flexibility and biases the peptide backbone toward turn or helical structures [1]. This makes Fmoc-3-methyl-D-phenylalanine an ideal building block for constructing focused libraries of conformationally constrained peptides, which can yield higher hit rates in drug discovery screens compared to libraries built from standard L-amino acids alone.

Application
Selection Property
Validation Focus
Protease-resistant peptide probe design
D-Configuration enzymatic stability
In vitro protease panel assays
Peptidomimetic SAR studies
Quantifiable hydrophobicity increment (ΔLogP)
Binding affinity and permeability assays
Conformationally biased peptide library synthesis
D-Stereochemistry and meta-methyl steric constraint
Conformational analysis and hit-rate comparison

Technical Documentation Hub

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35 linked technical documents
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